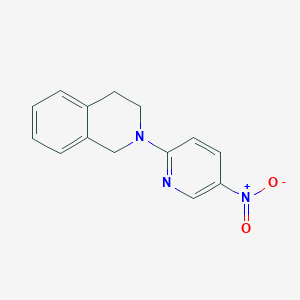

2-(5-硝基吡啶-2-基)-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. Tetrahydroisoquinolines are known for their presence in several pharmacologically important molecules, including those with antiarrhythmic properties.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the use of starting reagents that are acylated with acid chlorides to yield amides. For instance, in the synthesis of certain nitrophenyl-substituted tetrahydroisoquinolines, 1-(3,4-dimethoxyphenyl)-1-aminomethylcyclopentane was acylated with o-, m-, p-nitrobenzoic acids in the presence of pyridine to obtain the corresponding amides with yields ranging from 70 to 88% . This method demonstrates the feasibility of introducing nitrophenyl groups into the tetrahydroisoquinoline framework.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be manipulated through various chemical reactions. For example, a ring expansion of 1,2,3,4-tetrahydroisoquinolines can lead to the formation of dibenzo[c,f]azonines, which are nine-membered cyclic products. This transformation is achieved through a [1,4]-sigmatropic rearrangement of a nitrile-stabilized ammonium ylide, resulting in good yields of 78-89% . Such structural modifications can significantly alter the chemical and biological properties of the resulting compounds.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo a variety of chemical reactions. In the context of prodrug development, a 2-nitroimidazol-5-ylmethyl group has been used as a bioreductively activated prodrug system. For instance, the reaction of 5-chloromethyl-1-methyl-2-nitroimidazole with the anion derived from 5-bromoisoquinolin-1-one resulted in the formation of a compound that, upon biomimetic reduction, released 5-bromoisoquinolin-1-one. This showcases the potential of tetrahydroisoquinoline derivatives to be used in selective drug delivery systems targeting hypoxic tissues .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of "2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline," it can be inferred that the introduction of nitro groups and other substituents would affect the compound's electron distribution, solubility, and reactivity. The presence of nitro groups, in particular, could enhance the compound's ability to participate in electron transfer reactions, which is relevant in the context of its potential antiarrhythmic and prodrug applications .

科学研究应用

四氢异喹啉衍生物在治疗中的应用

四氢异喹啉 (THIQ) 被认为是一种“特权支架”,普遍存在于自然界,最初以其神经毒性而闻名。然而,1-甲基-1,2,3,4-四氢异喹啉等衍生物已被确认为防止哺乳动物帕金森病的内源性剂。THIQ 衍生物也因其作为抗癌抗生素的作用而受到研究,其中曲贝替定对软组织肉瘤的显着批准。THIQ 衍生物在药物发现中显示出希望,特别是对于癌症和中枢神经系统疾病,并且可能是各种传染病的潜在候选药物,突出了其多用途的治疗应用(Singh & Shah,2017 年)。

在抗癌药物设计中的作用

THIQ 支架由于其广泛的药理特性在药物化学中具有极其重要的意义。它一直是抗癌药物设计中的一个关键元素,各种 THIQ 类似物被合成并显示出对多种癌症分子靶标的有效活性。THIQ 支架的多功能性,加上构建核心结构的合成简便性,使其成为抗癌药物发现中进一步研究和开发的理想候选者(Faheem 等人,2021 年)。

属性

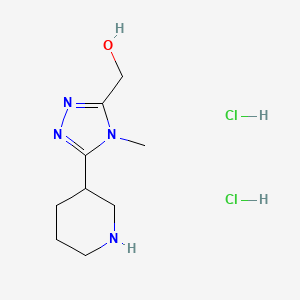

IUPAC Name |

2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-17(19)13-5-6-14(15-9-13)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLLSERLIHRSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319940 |

Source

|

| Record name | 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

416885-42-2 |

Source

|

| Record name | 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)